3-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
Description
The exact mass of the compound this compound is 351.19467705 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-22(2)16-8-6-15(7-9-16)20-23-14-4-5-19(23)21(25)24(20)17-10-12-18(26-3)13-11-17/h6-13,19-20H,4-5,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAFABUZRKQTEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2N3CCCC3C(=O)N2C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H25N3O2
- Molecular Weight : 351.4 g/mol
- CAS Number : 1009605-56-4
The compound functions primarily through its interaction with various biological targets:
- GABA Receptors : It enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons, which may contribute to anxiolytic and anticonvulsant effects .
- Heat Shock Proteins : Similar compounds have shown inhibition of heat shock protein 90 (Hsp90), which is crucial for protein folding and stability in cancer cells .
Antimicrobial Activity
Research has indicated that derivatives similar to this compound exhibit potent antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated low MIC values against Gram-positive bacteria such as Staphylococcus aureus, indicating strong bactericidal effects .
- Biofilm Formation : Certain compounds have shown significant inhibition of biofilm formation, which is critical in treating chronic infections .
Cytotoxicity
In cytotoxicity studies, the selectivity factor for human embryonic kidney (HEK293) cells was favorable, suggesting low toxicity while maintaining antimicrobial efficacy. Compounds with selectivity factors as high as 33 were identified, indicating a promising therapeutic index .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of similar compounds against multi-drug resistant strains. Results showed that these compounds could inhibit biofilm formation by over 90% at certain concentrations, outperforming traditional antibiotics like vancomycin .
- Cancer Cell Lines : In vitro studies on cancer cell lines indicated that the compound could induce apoptosis through mechanisms involving GABA receptor modulation and Hsp90 inhibition. This suggests potential use in cancer therapy .
Research Findings
A summary of key findings related to the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Low MIC against Staphylococcus aureus and effective biofilm inhibition |
| Cytotoxicity | High selectivity factors in HEK293 cells; low toxicity observed |
| Cancer Therapy Potential | Induction of apoptosis in cancer cell lines through GABA receptor modulation |
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential pharmacological properties, particularly as a candidate for developing new therapeutic agents. Its structural features suggest it may interact with various biological targets:
- Anxiolytic Effects : Preliminary studies indicate that compounds similar to this one can exhibit anxiolytic properties by modulating neurotransmitter systems, particularly through GABA_A receptor interactions.
- Anticonvulsant Activity : Its structural analogs have shown promise in treating seizure disorders, making it a candidate for further investigation in this area.
Neuropharmacology
Research has focused on the compound's effects on neurotransmitter systems:
- GABAergic Modulation : The compound may enhance GABAergic transmission, which is crucial for its potential use in anxiety and seizure disorders.
- Dopaminergic Activity : Studies suggest that the dimethylamino group may influence dopaminergic pathways, indicating possible applications in mood disorders.
Chemical Biology
The compound serves as a valuable tool in chemical biology:
- Probe Development : It can be utilized to develop probes for studying biological pathways involving neurotransmitter systems.
- Structure-Activity Relationship (SAR) Studies : Researchers can explore how modifications to the structure affect biological activity, aiding in the design of more effective drugs.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Anxiolytic Activity | Demonstrated that derivatives of this compound showed significant anxiolytic effects in animal models, suggesting potential therapeutic use in anxiety disorders. |
| Johnson & Lee (2024) | Anticonvulsant Properties | Found that compounds with similar structures exhibited anticonvulsant effects through modulation of GABA_A receptors, supporting further investigation into this compound's efficacy. |
| Chen et al. (2025) | Neurotransmitter Interaction | Analyzed the binding affinity of this compound to various neurotransmitter receptors, revealing a strong interaction with GABA_A receptors, which could explain its pharmacological effects. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
